molecular formula C13H10ClNO3 B6392037 6-(4-Chloro-2-methoxyphenyl)picolinic acid CAS No. 1261963-36-3

6-(4-Chloro-2-methoxyphenyl)picolinic acid

Cat. No.: B6392037
CAS No.: 1261963-36-3
M. Wt: 263.67 g/mol
InChI Key: YLJCSLFZXLDMAW-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 4-Chloro-2-methoxyphenylboronic acid, 6-bromopicolinic acid, palladium catalyst (e.g., palladium(II) acetate), base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

6-(4-Chloro-2-methoxyphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes such as viral replication and cell homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with a similar structure but lacking the 4-chloro-2-methoxyphenyl group.

    Picloram: A herbicide with a similar picolinic acid core but different substituents.

Uniqueness

6-(4-Chloro-2-methoxyphenyl)picolinic acid is unique due to the presence of the 4-chloro-2-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution can enhance its reactivity and specificity in various applications compared to its analogs.

Properties

IUPAC Name

6-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-7-8(14)5-6-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJCSLFZXLDMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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